2-chloro-5-(5-{(E)-[6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid
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Overview
Description
2-Chloro-5-(5-{[(2E)-6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a combination of chloro, ethoxycarbonyl, methoxynaphthalenyl, and thiazolopyrimidine groups, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(5-{[(2E)-6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}furan-2-yl)benzoic acid involves multiple steps, each requiring specific reaction conditions. The general synthetic route includes:
Formation of the thiazolopyrimidine core: This step involves the condensation of appropriate starting materials under controlled conditions to form the thiazolopyrimidine ring system.
Introduction of the ethoxycarbonyl group: This is typically achieved through esterification reactions using ethyl chloroformate or similar reagents.
Attachment of the methoxynaphthalenyl group: This step may involve coupling reactions such as Suzuki or Heck coupling to introduce the naphthalenyl moiety.
Final assembly: The final step involves the coupling of the intermediate products to form the complete structure of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(5-{[(2E)-6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}furan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, using reagents like hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Chloro-5-(5-{[(2E)-6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-(5-{[(2E)-6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Modulating signaling pathways: Influencing cell signaling and communication.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(5-{[(2E)-6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}furan-2-yl)benzoic acid
- 2-Chloro-5-(5-{[(2E)-6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}furan-2-yl)benzoic acid
Uniqueness
The uniqueness of 2-chloro-5-(5-{[(2E)-6-(ethoxycarbonyl)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl}furan-2-yl)benzoic acid lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications in scientific research and industry.
Properties
Molecular Formula |
C33H25ClN2O7S |
---|---|
Molecular Weight |
629.1 g/mol |
IUPAC Name |
2-chloro-5-[5-[(E)-[6-ethoxycarbonyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C33H25ClN2O7S/c1-4-42-32(40)27-17(2)35-33-36(29(27)28-21-8-6-5-7-18(21)10-13-25(28)41-3)30(37)26(44-33)16-20-11-14-24(43-20)19-9-12-23(34)22(15-19)31(38)39/h5-16,29H,4H2,1-3H3,(H,38,39)/b26-16+ |
InChI Key |
SBFSCUHXOPGKCH-WGOQTCKBSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=CC=C(O5)C6=CC(=C(C=C6)Cl)C(=O)O)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=C(O5)C6=CC(=C(C=C6)Cl)C(=O)O)S2)C |
Origin of Product |
United States |
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